molecular formula C20H13BO2 B3069531 Perylene-3-boronic acid CAS No. 955121-20-7

Perylene-3-boronic acid

Cat. No.: B3069531
CAS No.: 955121-20-7
M. Wt: 296.1 g/mol
InChI Key: CHFSSIZYLDGLQR-UHFFFAOYSA-N
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Description

Perylene-3-boronic acid is an organoboron compound that features a perylene core substituted with a boronic acid group at the 3-position

Mechanism of Action

Target of Action

Perylene-3-boronic acid primarily targets carbon-based compounds in its reactions . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action in the SM coupling reaction leads to the formation of new carbon–carbon bonds, thereby affecting the structure and properties of the resulting compounds .

Pharmacokinetics

They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines

Result of Action

The result of this compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning . This is highly useful for the coupling of unstable substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene-3-boronic acid can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a perylene derivative with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, making it a versatile and widely used method .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Perylene-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perylene-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Perylene-3-boronic ester: Similar structure but with an ester group instead of the boronic acid.

    Perylene-3-boronic anhydride: An anhydride derivative with different reactivity.

    Perylene-3-boronic acid pinacol ester: A pinacol ester derivative with enhanced stability.

Uniqueness: this compound is unique due to its combination of a perylene core and a boronic acid group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with diols and other Lewis bases, as well as in the formation of carbon-carbon bonds through coupling reactions .

Properties

IUPAC Name

perylen-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSSIZYLDGLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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